Boc-Arg(Z) 2-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protecting Group Strategy:

- The molecule contains two main functional groups: Boc (tert-Butyloxycarbonyl) and Z (Benzyloxycarbonyl). These groups act as protecting groups during peptide synthesis [].

- The Boc group protects the alpha-amino group (N-terminus) of the arginine residue, while the two Z groups protect the guanidine side chain of arginine []. This selective protection allows for the controlled formation of peptide bonds while preventing unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS):

- Boc-Arg(Z)2-OH is particularly well-suited for Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a widely used technique for creating peptides in a stepwise manner on a solid support.

- The Boc group's stability under acidic cleavage conditions commonly used in SPPS allows for the selective removal of the Boc group to reveal the free amino group for subsequent peptide bond formation [].

Advantages over other Protecting Groups:

- Compared to other protecting groups for the arginine guanidine side chain, such as Tosyl (Tos), Boc-Arg(Z)2-OH offers advantages in terms of yield and selectivity [].

- Studies have shown that Boc-Arg(Z)2-OH leads to the formation of the desired peptide product with higher yields and fewer byproducts compared to Boc-Arg(Tos)-OH, particularly when used in the synthesis of optically active aldehydes derived from arginine derivatives [].

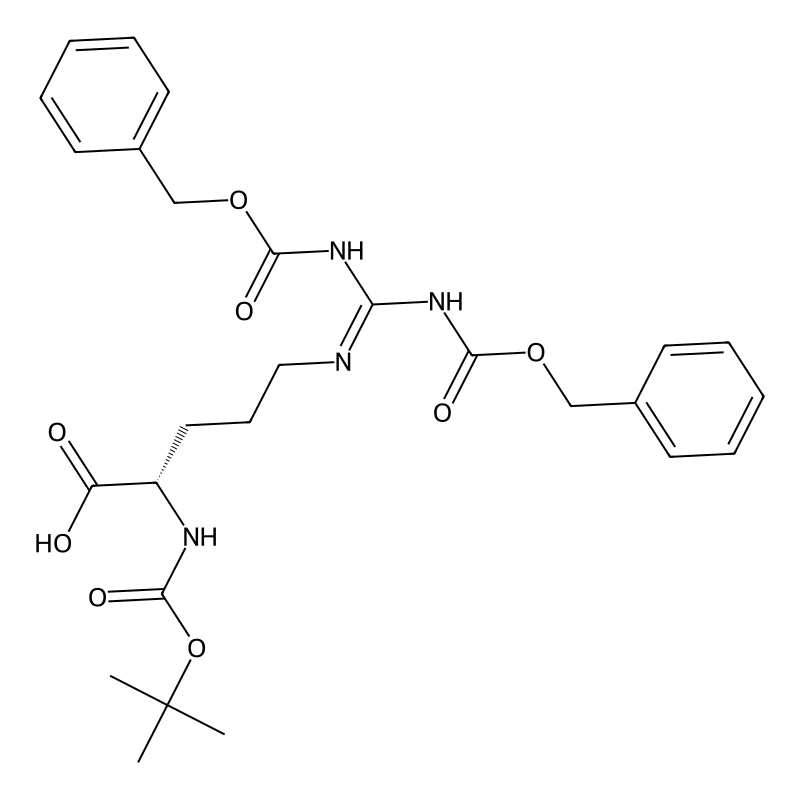

Boc-Arg(Z) 2-OH, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a derivative of the amino acid arginine. This compound is characterized by its molecular formula of C27H34N4O8 and a molecular weight of 542.58 g/mol. The "Boc" (tert-butoxycarbonyl) and "Z" (benzyloxycarbonyl) groups serve as protective moieties that stabilize the guanidino group of arginine during peptide synthesis, preventing unwanted side reactions. Boc-Arg(Z) 2-OH is particularly valuable in the field of peptide chemistry due to its ability to facilitate the formation of complex peptide sequences without compromising the integrity of the arginine residue .

Boc-Arg(Z)2-OH itself does not have a specific mechanism of action. It serves as a protected amino acid building block used to incorporate the amino acid L-arginine into a peptide sequence during synthesis. The mechanism of action during peptide synthesis involves the selective removal of protecting groups to achieve the desired peptide chain.

Boc-Arg(Z)2-OH is likely to exhibit some of the following hazards:

- Substitution Reactions: The Boc and Z protecting groups can be selectively removed under acidic or basic conditions, yielding free arginine.

- Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), facilitating the formation of peptide bonds .

These reactions are crucial for synthesizing peptides with specific sequences and functionalities.

The biological activity of Boc-Arg(Z) 2-OH is primarily linked to its role in peptide synthesis. While the compound itself may not exhibit significant biological activity, the peptides synthesized using this derivative can possess various biological functions, including enzyme inhibition, receptor binding, and more. For instance, peptides containing arginine are often involved in cellular signaling pathways and immune responses .

The synthesis of Boc-Arg(Z) 2-OH typically involves:

- Protection of the α-amino group: This is achieved using tert-butoxycarbonyl.

- Protection of the guanidino group: This is accomplished using benzyloxycarbonyl.

- Reaction Conditions: The synthesis often occurs in organic solvents such as methanol or chloroform at room temperature to ensure optimal yields and purity.

In industrial settings, automated peptide synthesizers are commonly used to enhance production efficiency and quality control .

Boc-Arg(Z) 2-OH is predominantly used in:

- Peptide Synthesis: Its protective groups allow for complex sequences to be synthesized without side reactions.

- Drug Development: Peptides synthesized from Boc-Arg(Z) 2-OH can be explored for therapeutic applications, particularly in targeting specific biological pathways.

- Research: It serves as a key intermediate in studies related to protein structure and function .

Studies have shown that using Boc-Arg(Z) 2-OH can lead to challenges in solid-phase peptide synthesis. For example, incorporating arginine residues may result in heterogeneous products rich in ornithine due to decomposition during synthesis. This highlights the importance of optimizing deprotection and purification processes when utilizing this compound for peptide assembly .

Several compounds share similarities with Boc-Arg(Z) 2-OH, each possessing unique protective groups that influence their reactivity and stability:

| Compound Name | Protective Groups | Unique Features |

|---|---|---|

| Boc-Arg(Pbf)-OH | Tert-butoxycarbonyl & Pbf | Different protective group offering different stability |

| Fmoc-Arg(Pbf)-OH | Fluorenylmethyloxycarbonyl & Pbf | Utilizes Fmoc for deprotection under mild conditions |

| Boc-Arg(NO2)-OH | Tert-butoxycarbonyl & Nitro | Nitro group provides distinct reactivity compared to Z |

Uniqueness: Boc-Arg(Z) 2-OH stands out due to its dual protection with both Boc and Z groups, which enhances stability and selectivity during peptide synthesis. This allows for more complex peptide sequences to be synthesized without unwanted side reactions, making it particularly valuable in synthetic chemistry .

The development of Boc-Arg(Z)2-OH represents a pivotal moment in peptide chemistry history, emerging from the groundbreaking work of Meldal and Kindtler published in Acta Chemica Scandinavica in 1986. Their research was initially focused on synthesizing a proposed antigenic hexapeptide from Escherichia coli K88 protein fimbriae, but the methodology they developed had far-reaching implications for the entire field of peptide synthesis. The researchers encountered significant challenges when attempting to incorporate arginine residues using existing protection strategies, particularly with conventional derivatives that led to substantial byproduct formation and reduced yields.

The innovation of Meldal and Kindtler lay in their strategic use of dual benzyloxycarbonyl (Z) protecting groups on the arginine guanidinium nitrogen atoms, combined with N-terminal Boc protection. This approach was revolutionary because it provided complete protection of the arginine side chain, preventing the problematic cyclization and deletion reactions that plagued earlier synthetic attempts. Their initial application involved the solution-phase synthesis of Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe, where Boc-Arg(Z)2-OH demonstrated superior performance compared to existing alternatives such as Boc-Arg(Tos)-OH, which predominantly yielded undesired byproducts.

The significance of this discovery extended beyond the immediate synthetic challenge, as it established a new paradigm for arginine protection in peptide chemistry. Subsequent research by Guichard and colleagues demonstrated the broader utility of this protecting group strategy, particularly in the preparation of optically active aldehydes from arginine derivatives through reduction of arginine O,N-dimethylhydroxamate. This work highlighted the compound's versatility and its ability to maintain stereochemical integrity during complex synthetic transformations.

Chemical Nomenclature and Structural Classification

Boc-Arg(Z)2-OH possesses a complex structural architecture that reflects its sophisticated protection strategy, with the IUPAC name being (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid. The compound exists as a white to yellow crystalline powder with a melting point of approximately 140°C (decomposition) and demonstrates specific optical activity of [α]20/D +2.5±0.5° (c = 1% in methanol). The molecular structure incorporates three distinct protecting groups: the tert-butoxycarbonyl (Boc) group protecting the α-amino function, and two benzyloxycarbonyl (Z) groups protecting the guanidinium nitrogens of the arginine side chain.

The structural complexity of Boc-Arg(Z)2-OH is reflected in its high molecular weight of 542.58 g/mol and substantial rotatable bond count of 16, which contributes to its conformational flexibility. The compound exhibits a calculated XLogP3-AA value of 5.0, indicating significant lipophilicity due to the multiple aromatic protecting groups. This lipophilic character influences its solubility profile, making it sparingly soluble in chloroform and slightly soluble in DMSO and heated methanol. The presence of four hydrogen bond donors and nine hydrogen bond acceptors creates a complex hydrogen bonding network that affects both its physical properties and its behavior during synthetic procedures.

The stereochemical designation (2S) confirms the L-configuration of the arginine residue, which is crucial for maintaining the natural chirality required in bioactive peptides. The bis(phenylmethoxycarbonylamino)methylideneamino moiety represents the protected guanidinium group, where both nitrogen atoms are derivatized with benzyloxycarbonyl groups, creating a stable but removable protection system. This structural arrangement prevents unwanted nucleophilic reactions at the guanidinium center while preserving the positive charge character necessary for arginine's biological function after deprotection.

Significance in Modern Peptide Chemistry

The significance of Boc-Arg(Z)2-OH in contemporary peptide chemistry cannot be overstated, as it has become an essential building block for synthesizing complex bioactive peptides and pharmaceutical compounds. Its primary importance lies in applications requiring full protection of the arginine side chain, particularly in cases where other protecting groups lead to unacceptable levels of side product formation. The compound has proven especially valuable in the development of dermorphin fragments and other peptides containing multiple arginine residues, where its use consistently produces higher purity materials compared to traditional alternatives like Boc-Arg(Tos)-OH.

Modern pharmaceutical research heavily relies on Boc-Arg(Z)2-OH for developing peptide-based therapeutics, particularly in areas such as antimalarial, antileishmanial, and antimicrobial drug discovery. The compound's ability to maintain arginine residue integrity during complex synthetic sequences makes it indispensable for creating peptides with specific biological activities. Research applications extend to the synthesis of chromogenic enzyme substrates, particularly for Factor Xa and other serine proteases, where the precise incorporation of arginine residues is critical for substrate specificity and enzymatic recognition.

The compound's compatibility with solid-phase peptide synthesis protocols has revolutionized automated peptide production, enabling the synthesis of longer and more complex sequences with arginine residues. Its stability under standard coupling conditions, combined with its clean deprotection profile, allows for efficient incorporation into both research-scale and industrial peptide manufacturing processes. The dual Z-protection strategy prevents premature deprotection during repetitive coupling cycles while ensuring complete removal during final cleavage procedures, maintaining the delicate balance required for successful automated synthesis.

Furthermore, Boc-Arg(Z)2-OH has contributed significantly to advancing our understanding of structure-activity relationships in arginine-containing peptides. Its reliable incorporation allows researchers to systematically investigate the role of arginine residues in peptide conformation, receptor binding, and biological activity. This has been particularly important in developing peptide hormones, neuropeptides, and cell-penetrating peptides where arginine residues play crucial roles in biological recognition and cellular uptake mechanisms.

Original Synthetic Pathway by Meldal and Kindtler

The foundational synthetic methodology for N-alpha-Boc-N-omega,N-omega'-bis(benzyloxycarbonyl)-L-arginine (Boc-Arg(Z)2-OH) was established by Meldal and Kindtler in 1986 [1] [2]. This pioneering work, published in Acta Chemica Scandinavica Series B, volume 40, pages 235-241, represents the first systematic approach to synthesizing this doubly protected arginine derivative [1]. The original method was developed specifically for solution-phase peptide synthesis applications, where the compound was successfully employed in the synthesis of Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe [1].

The Meldal-Kindtler approach utilized conventional protecting group chemistry principles, establishing the foundation for dual protection of the arginine guanidino functionality. This method addressed the critical challenge of preventing unwanted side reactions during peptide coupling by providing complete protection of the arginine side chain [1]. The original synthetic pathway demonstrated that Boc-Arg(Z)2-OH was particularly advantageous over alternative protecting group strategies, such as Boc-Arg(Tos)-OH, which led to significant byproduct formation [1].

Table 1: Physical and Chemical Properties of Boc-Arg(Z)2-OH

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₄N₄O₈ |

| Molecular Weight | 542.58 g/mol |

| CAS Number | 51219-19-3 |

| Melting Point | ~140°C (decomposition) |

| Optical Activity | [α]₂₀/D +2.5±0.5°, c = 1% in methanol |

| Appearance | White to off-white solid |

| Density | 1.242 g/cm³ |

| Purity (TLC) | ≥98.0% |

| Solubility | Chloroform (sparingly), DMSO (slightly), Methanol (slightly, heated) |

Contemporary Laboratory-Scale Synthetic Routes

Modern laboratory-scale synthesis of Boc-Arg(Z)2-OH has evolved significantly from the original methodology, incorporating advanced synthetic strategies and improved reaction conditions [3] [4]. Contemporary approaches typically begin with the protection of the alpha-amino group using tert-butoxycarbonyl chemistry, followed by selective protection of the guanidino group with benzyloxycarbonyl groups [6].

Current synthetic routes frequently employ solution-phase methodology utilizing organic solvents such as methanol and chloroform, with reactions conducted at room temperature to minimize decomposition . The process optimization has focused on maximizing yields while maintaining high stereochemical integrity of the L-arginine center [3] [4]. Advanced coupling reagents such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been incorporated to improve peptide bond formation efficiency .

Contemporary laboratory synthesis has also explored alternative protecting group strategies to address specific synthetic challenges. The use of microwave-assisted organic synthesis (MAOS) has shown particular promise for improving coupling efficiency while reducing reaction times and minimizing the excess of expensive building blocks required [7]. These methodologies have demonstrated yields ranging from 70-85% for multi-gram scale preparations [3] [7].

Recent developments have incorporated green chemistry principles, utilizing environmentally friendly solvents and reducing waste generation. Biocatalytic approaches using enzymatic resolution methods have been explored for the production of optically pure amino acid derivatives, though these remain primarily at the research stage for Boc-Arg(Z)2-OH specifically [4].

Industrial Production Methods and Scale-Up Considerations

Industrial-scale production of Boc-Arg(Z)2-OH requires careful consideration of process economics, scalability, and quality control requirements [8] [9]. Large-scale synthesis typically employs solution-phase methodologies due to their superior economics compared to solid-phase approaches, which require excess reagents and expensive resins [8] [9].

The industrial approach often utilizes a convergent synthetic strategy where protected arginine derivatives are prepared through multi-step sequences designed for optimal yield and minimal purification requirements [9]. Critical considerations for scale-up include solvent selection, reaction temperature control, and the implementation of in-process analytical monitoring to ensure consistent product quality [8].

Economic factors play a crucial role in industrial production route selection. The high cost of protecting groups, particularly the benzyloxycarbonyl moieties, necessitates optimization of synthetic efficiency and recovery protocols [8]. Industrial processes typically target overall yields of 75-80% to maintain economic viability while ensuring product specifications are met [9].

Safety considerations become paramount at industrial scale, requiring comprehensive evaluation of reaction hazards, solvent toxicity, and waste disposal protocols [10]. The implementation of continuous processing technologies and automated control systems helps ensure consistent product quality while minimizing operator exposure to potentially hazardous materials [11].

Table 2: Quality Control Parameters and Testing Methods

| Test Parameter | Test Method | Acceptance Criteria |

|---|---|---|

| Appearance | Visual inspection | White to off-white powder |

| Identity Confirmation | Mass spectrometry / NMR | Consistent with molecular structure |

| Purity Assessment | HPLC / TLC | ≥98.0% (TLC) |

| Optical Activity | Polarimetry | [α]₂₀/D +2.5±0.5° |

| Melting Point | Thermal analysis | ~140°C (decomposition) |

| Water Content | Karl Fischer titration | ≤1.0% |

| Related Impurities | HPLC with UV detection | Individual impurities ≤0.5% |

| Enantiomeric Purity | Chiral HPLC | ≥99.0% L-isomer |

| Storage Conditions | Sealed containers, dry conditions | Room temperature, dry atmosphere |

Quality Control Protocols and Purity Assessment Techniques

Comprehensive quality control protocols are essential for ensuring the consistent quality of Boc-Arg(Z)2-OH across all production scales [12] [13] [14]. These protocols encompass multiple analytical techniques designed to verify identity, purity, and stereochemical integrity of the final product [12] [14].

Identity confirmation utilizes mass spectrometry and nuclear magnetic resonance spectroscopy to verify the molecular structure and confirm the absence of structural isomers [14]. High-performance liquid chromatography (HPLC) serves as the primary method for purity assessment, with thin-layer chromatography (TLC) providing supplementary verification [15] [14]. The standard specification requires a minimum purity of 98.0% as determined by TLC analysis [15] [16].

Enantiomeric purity assessment represents a critical quality control parameter, given the importance of stereochemical integrity in peptide synthesis applications [12] [14]. Chiral HPLC methods enable the quantitative determination of L- and D-isomer content, with specifications typically requiring greater than 99.0% L-isomer content [14].

Impurity profiling utilizes sophisticated analytical methodologies to identify and quantify potential synthetic byproducts and degradation products [13] [17]. Related impurity analysis by HPLC with ultraviolet detection enables the detection of structurally similar compounds that may arise during synthesis or storage [13]. Individual impurity limits are typically set at 0.5% or less to ensure product quality [14].

Optical activity measurement provides an additional verification of stereochemical purity and serves as a release criterion for batch acceptance [15] [16]. The specific rotation value of [α]₂₀/D +2.5±0.5° in methanol solution serves as a key quality parameter [15] [16].

Water content determination by Karl Fischer titration ensures appropriate moisture levels for product stability and accurate mass balance calculations [14]. Storage stability studies monitor product degradation under various environmental conditions to establish appropriate shelf life and storage recommendations [14].

Table 3: Summary of Synthetic Methodologies

| Synthetic Approach | Key Features | Typical Yield | Scale |

|---|---|---|---|

| Original Meldal-Kindtler Method | First reported synthesis (1986) | Good yields reported | Laboratory scale |

| Contemporary Laboratory Scale | Solution-phase synthesis with improved yields | 70-85% | Multi-gram scale |

| Alternative Protection Strategy | Microwave-assisted synthesis | 80-90% | Laboratory to pilot scale |

| Industrial Scale-up | Optimized for large-scale production | 75-80% | Kilogram scale |

| Green Chemistry Approach | Environmentally friendly solvents | 60-75% | Laboratory scale |